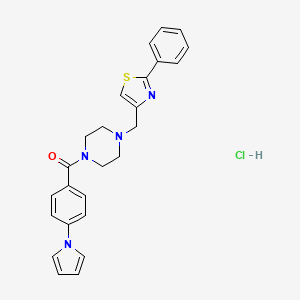

1-Benzhydryl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-Benzhydryl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea” is a complex organic molecule that contains several functional groups and rings, including a benzhydryl group, a thiazolyl group, a pyrrolidinyl group, and a urea group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, each of the component structures (benzhydryl, thiazolyl, pyrrolidinyl, and urea) are well-known in organic chemistry and have established synthetic routes .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its component parts. The benzhydryl, thiazolyl, pyrrolidinyl, and urea groups each contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the urea group might participate in acid-base reactions, while the benzhydryl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of intermolecular forces .Aplicaciones Científicas De Investigación

Anion Complexation Chemistry

Research has shown that urea-functionalized (benzo)pyrroles, which share structural similarities with 1-Benzhydryl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea, are used as neutral anion sensors. These compounds have been found to form highly stable supramolecular complexes through self-assembly, characterized by spectroscopy and X-ray diffraction analysis. They demonstrate excellent effectiveness and selectivity in anion complexation, highlighting their potential in creating sensitive and selective anion sensors in chemical analyses (Dydio, Lichosyt, & Jurczak, 2011).

Hydrogen Bonding and Complex Formation

Another area of interest involves the study of the association of N-(pyridin-2-yl),N'-substituted ureas with hydrogen bonding counterparts like 2-amino-1,8-naphthyridines and benzoates. This research provides insights into the substituent effect on complex formation, revealing the necessity of breaking intramolecular hydrogen bonds in urea derivatives for complex formation. Such studies are critical for understanding the fundamental aspects of molecular recognition and self-assembly in chemical systems (Ośmiałowski et al., 2013).

Supramolecular Complexes and Chemical Recognition

The use of urea-based receptors for forming supramolecular complexes has been explored, with research indicating that these complexes have high binding affinities. This has significant implications for chemical and biological recognition, suggesting applications in sensor design and molecular recognition technologies (Chetia & Iyer, 2006).

Heterocyclic Synthesis

Research has also focused on the synthesis of poly-functionalized pyrimidines using urea derivatives. This highlights the role of urea compounds in facilitating diverse chemical reactions, leading to the creation of various heterocyclic compounds with potential applications in medicinal chemistry and materials science (Othman, Al-Hashash, & Nawwar, 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

Propiedades

IUPAC Name |

1-benzhydryl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4OS/c26-20(23-18-11-13-25(15-18)21-22-12-14-27-21)24-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,12,14,18-19H,11,13,15H2,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSFYSOSOOXEDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-allyl-6-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2736403.png)

![3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2736404.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2736407.png)

![4-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2736409.png)

![2-((2-morpholino-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2736413.png)

![4-(4-methylbenzyl)-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2736415.png)